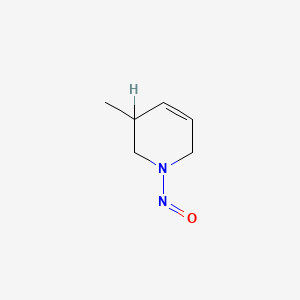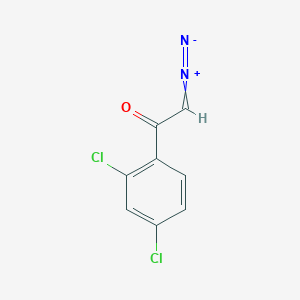
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a diazonium group and a dichlorophenyl group, making it a versatile compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate typically involves the diazotization of 2,4-dichloroaniline. The process begins with the nitration of 2,4-dichlorobenzene to form 2,4-dichloronitrobenzene, which is then reduced to 2,4-dichloroaniline. The diazotization reaction is carried out by treating 2,4-dichloroaniline with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain low temperatures and controlled addition of reagents to prevent decomposition of the diazonium salt.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium borohydride or stannous chloride are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include 2,4-dichlorophenyl halides, hydroxides, and amines.
Coupling Reactions: Azo compounds with various substituents on the aromatic ring.
Reduction Reactions: 2,4-dichloroaniline.
Scientific Research Applications
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the modification of biomolecules through diazonium coupling reactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate involves the formation of reactive intermediates through the diazonium group. These intermediates can undergo electrophilic substitution reactions with nucleophiles, leading to the formation of various products. The molecular targets include aromatic compounds and biomolecules with nucleophilic functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,4-dichlorophenyl)ethanone
- 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-ethanol
- 2-Diazonio-1-([2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl)ethen-1-olate
Uniqueness
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate is unique due to its diazonium group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications, distinguishing it from other similar compounds that may lack the diazonium functionality.
Properties
CAS No. |
78344-77-1 |
|---|---|
Molecular Formula |
C8H4Cl2N2O |
Molecular Weight |
215.03 g/mol |
IUPAC Name |
2-diazo-1-(2,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-2-6(7(10)3-5)8(13)4-12-11/h1-4H |
InChI Key |
JEQIYFJZHITJRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


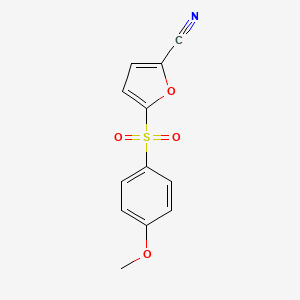
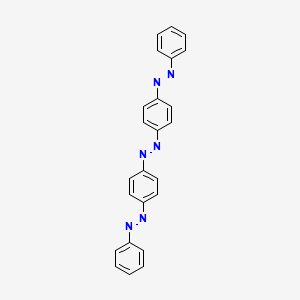
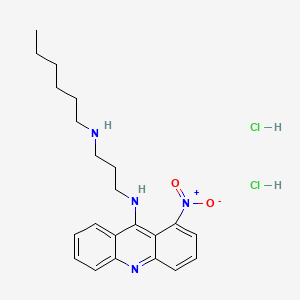
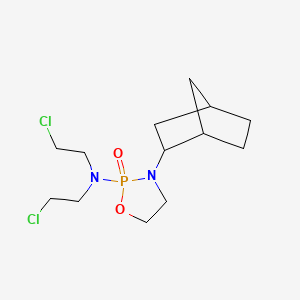
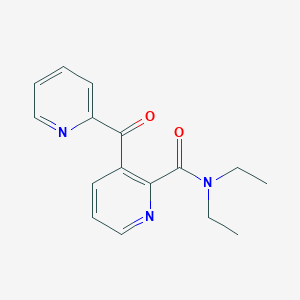
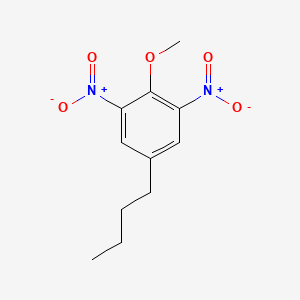

![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)
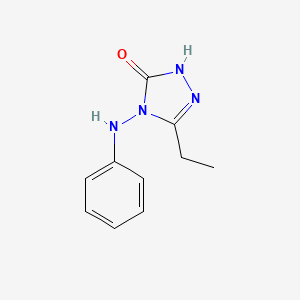

![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)
